molecular formula C24H31N3O4S B2804820 N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946347-84-8

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

货号: B2804820
CAS 编号: 946347-84-8
分子量: 457.59
InChI 键: BYOISNUABYOTQN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic sulfonamide derivative characterized by a complex heterocyclic framework. Its structure integrates a dihydrobenzo[1,4]dioxine sulfonamide core, a piperidine moiety, and a 1-methylindoline group. This compound is hypothesized to exhibit pharmacological activity due to its structural similarity to sulfonamide-based enzyme inhibitors or receptor modulators.

属性

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-26-12-9-19-15-18(5-7-21(19)26)22(27-10-3-2-4-11-27)17-25-32(28,29)20-6-8-23-24(16-20)31-14-13-30-23/h5-8,15-16,22,25H,2-4,9-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOISNUABYOTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Similar Compounds

Below is a comparative analysis based on structural and pharmacological features inferred from the evidence and general chemical knowledge:

Structural Comparison

Feature Target Compound Imipramine Hydrochloride ()
Core Structure Sulfonamide-linked dihydrobenzo[1,4]dioxine, piperidine, and methylindoline Tricyclic dibenzazepine with a dimethylaminopropyl side chain
Functional Groups Sulfonamide, ether, tertiary amine Tertiary amine, aromatic hydrocarbons
Therapeutic Class Undefined (hypothetical enzyme inhibitor or receptor modulator) Antidepressant (tricyclic)
Key Moieties Piperidine (potential CNS activity), sulfonamide (enzyme inhibition) Dibenzazepine (serotonin/norepinephrine reuptake inhibition)

Limitations of Available Evidence

The absence of direct data on the target compound or its structural analogs in the provided evidence precludes a robust comparative analysis.

常见问题

Q. What are the key considerations for designing a synthetic route for this compound?

  • Methodological Answer : The synthesis requires multi-step optimization, including:
  • Nucleophilic substitutions (e.g., sulfonamide coupling) under basic conditions (NaOH or triethylamine) to ensure efficient bond formation .
  • Solvent selection (e.g., DMF or DCM) to balance reactivity and solubility of intermediates .
  • Temperature control (room temp to reflux) to minimize side reactions and improve regioselectivity .
  • Purification strategies (e.g., column chromatography or recrystallization) to isolate high-purity products .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography for absolute configuration determination, particularly for chiral centers .
  • HPLC to assess purity (>95% recommended for biological assays) .

Q. What are common stability challenges during storage, and how to mitigate them?

  • Methodological Answer : Stability issues arise from:
  • Hydrolysis of sulfonamide groups in humid environments. Store under inert gas (N₂/Ar) at -20°C .
  • Oxidation of dihydrobenzo[d]oxazine rings . Use antioxidants (e.g., BHT) in lyophilized formulations .
  • Photodegradation . Protect from light using amber vials and conduct accelerated stability studies under ICH guidelines .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:
  • Temperature : Optimize using gradient reactors to identify ideal ranges for exothermic steps .
  • Catalyst loading : Screen palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) .
  • Solvent polarity : Test mixed solvents (e.g., THF/H₂O) to enhance solubility of hydrophobic intermediates .
  • Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Address discrepancies via:
  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS .
  • Metabolite identification : Incubate with liver microsomes to detect active/inactive metabolites .
  • Protein binding assays : Assess plasma protein binding (e.g., using equilibrium dialysis) to explain reduced free drug concentrations .
  • Dose-response recalibration : Adjust dosing regimens in animal models to match in vitro IC₅₀ values .

Q. How to conduct SAR studies to identify critical functional groups?

  • Methodological Answer : Implement a three-tier SAR approach :
  • Core scaffold modifications : Synthesize analogs with variations in the indoline or piperidine rings to assess target binding .
  • Functional group replacements : Substitute sulfonamide with carboxamide or urea groups to evaluate potency changes .
  • In silico docking : Use Schrödinger Suite or AutoDock to predict binding affinities to target proteins (e.g., kinase domains) .
  • Free-energy perturbation (FEP) : Quantify binding energy contributions of specific substituents .

Q. How to integrate computational chemistry into target engagement studies?

  • Methodological Answer : Combine molecular dynamics (MD) and experimental validation :
  • Docking simulations : Identify putative binding pockets using Glide or GOLD .
  • MD trajectory analysis : Simulate ligand-receptor interactions over 100+ ns to assess stability of binding poses .
  • Alanine scanning mutagenesis : Validate computational predictions by mutating key residues and measuring ΔIC₅₀ .
  • SPR/Biacore : Quantify binding kinetics (kₐₙ/kₒff) to correlate with docking scores .

Data Contradiction Analysis

  • Example : Conflicting solubility data in DMSO (e.g., 10 mM vs. 5 mM reports).
    • Resolution :

Replicate experiments using standardized DMSO lot numbers (hygroscopicity varies).

Use dynamic light scattering (DLS) to detect aggregation at high concentrations .

Validate with alternative solvents (e.g., DMA or NMP) for comparison .

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